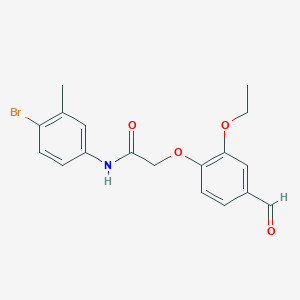
N-(4-bromo-3-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Overview
Description
N-(4-bromo-3-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring, an ethoxy group, and a formyl group, making it a molecule of interest in various chemical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the following steps:
Formylation: The addition of a formyl group to the aromatic ring.
Acetamide Formation: The final step involves forming the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group.
Reduction: Reduction reactions may target the bromine atom or the formyl group.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the formyl group.
Reduction: Reduced forms of the bromine atom or formyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing molecular pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-2-(2-methoxy-4-formylphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
N-(4-chloro-3-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide: Similar structure with a chlorine atom instead of a bromine atom.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-17-9-13(10-21)4-7-16(17)24-11-18(22)20-14-5-6-15(19)12(2)8-14/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDGDUZGZGORRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[3-chloro-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B3496490.png)
![2-chloro-N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3496498.png)
![2-({[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B3496504.png)
![1-[(5-Chloro-2-methoxybenzoyl)amino]-3-(4-methylphenyl)thiourea](/img/structure/B3496514.png)
![1-[2-(1-Methylcyclopropyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B3496519.png)
![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3496523.png)
![2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B3496530.png)
![2-[N-(4-METHYLPHENYL)4-ETHOXYBENZENESULFONAMIDO]-N-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B3496534.png)
![1-(2-FLUOROPHENYL)-4-[3-(2-PHENYLETHYNYL)BENZOYL]PIPERAZINE](/img/structure/B3496538.png)
![2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3496554.png)
![N-[(2-HYDROXY-6-METHOXYQUINOLIN-3-YL)METHYL]-N,4-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B3496559.png)
![[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3496569.png)
![(5E)-5-({3-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3496574.png)
![4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B3496582.png)
